molecular formula C8H11ClN2O2 B12362136 6-chloro-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione

6-chloro-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione

Cat. No.: B12362136
M. Wt: 202.64 g/mol
InChI Key: XHLHDYTUXLNILF-UHFFFAOYSA-N
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Description

6-chloro-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione is a heterocyclic compound with a quinazoline core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-5-chlorobenzamide with cyclohexanone in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring reaction parameters such as temperature, pressure, and pH can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

6-chloro-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline derivatives.

    Reduction: Reduction reactions can yield dihydroquinazoline derivatives.

    Substitution: Halogen substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogenation reactions often use reagents like chlorine or bromine in the presence of a catalyst.

Major Products

    Oxidation: Quinazoline derivatives with various functional groups.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Halogenated quinazoline compounds.

Scientific Research Applications

6-chloro-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in developing new pharmaceuticals.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-chloro-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-chloro-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione is unique due to its specific chlorine substitution and the hexahydroquinazoline core. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C8H11ClN2O2

Molecular Weight

202.64 g/mol

IUPAC Name

6-chloro-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione

InChI

InChI=1S/C8H11ClN2O2/c9-4-1-2-6-5(3-4)7(12)11-8(13)10-6/h4-6H,1-3H2,(H2,10,11,12,13)

InChI Key

XHLHDYTUXLNILF-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(CC1Cl)C(=O)NC(=O)N2

Origin of Product

United States

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